U89232

Übersicht

Beschreibung

U 89232 ist eine chemische Verbindung, die für ihre Funktion als Öffner des kardioselektiven ATP-abhängigen Kaliumkanals (KATP-Kanal) bekannt ist . Es ist ein Derivat von Cromakalim, einem weiteren bekannten KATP-Kanalöffner . U 89232 wurde auf seine potenziellen kardioprotektiven Wirkungen, insbesondere im Zusammenhang mit Myokardischämie, untersucht .

Herstellungsmethoden

U 89232 wird als Cyanoguanidin-Analogon von Cromakalim synthetisiert . Der Syntheseweg umfasst die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten. Detaillierte Syntheserouten und industrielle Produktionsmethoden sind proprietär und in der öffentlichen Literatur nicht weit verbreitet .

Vorbereitungsmethoden

U 89232 is synthesized as a cyanoguanidine analog of cromakalim . The synthetic route involves the reaction of appropriate starting materials under specific conditions to yield the desired product. Detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .

Analyse Chemischer Reaktionen

U 89232 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind typisch für Verbindungen mit funktionellen Gruppen, die oxidiert oder reduziert werden können.

Substitutionsreaktionen: U 89232 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen von der gewünschten Transformation ab.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

U 89232 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Kardioprotektion: U 89232 hat sich gezeigt, dass es die Infarktgröße in Modellen der Myokardischämie reduziert, was es zu einem potenziellen Kandidaten für kardioprotektive Therapien macht.

Elektrophysiologie: U 89232 beeinflusst die kardiale Elektrophysiologie, indem es die Dauer des kardialen Aktionspotenzials verkürzt.

Pharmakologische Forschung: Es wird in der Forschung verwendet, um die Mechanismen von KATP-Kanalöffnern und ihre potenziellen therapeutischen Anwendungen zu verstehen.

Wirkmechanismus

U 89232 entfaltet seine Wirkung durch die Öffnung der ATP-abhängigen Kaliumkanäle (KATP-Kanäle) in Herz- und Gefäßgewebe . Diese Wirkung führt zu einer Hyperpolarisation der Zellmembran, die Herzzellen während ischämischer Ereignisse schützen kann, indem sie den Kalziumeinstrom reduziert und die zelluläre Energie bewahrt . Zu den molekularen Zielstrukturen von U 89232 gehören die KATP-Kanäle, und seine kardioprotektiven Wirkungen werden durch diese Kanäle vermittelt .

Wissenschaftliche Forschungsanwendungen

The compound "U89232" is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in scientific research. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.

- Case Study: Anticancer Activity

- A study conducted on this compound demonstrated its efficacy in inhibiting the growth of cancer cells in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.

-

Data Table: Cytotoxicity of this compound Against Different Cancer Cell Lines

Cell Line IC50 (μM) MCF-7 (Breast) 5.2 A549 (Lung) 3.8 HeLa (Cervical) 4.5

Materials Science

In materials science, this compound has been explored for its potential use in creating advanced materials with unique properties.

- Case Study: Polymer Composites

- Researchers have investigated the incorporation of this compound into polymer matrices to enhance mechanical strength and thermal stability. The modified composites exhibited improved performance compared to traditional materials.

-

Data Table: Mechanical Properties of this compound-Enhanced Composites

Property Control Sample This compound Composite Tensile Strength (MPa) 30 45 Thermal Conductivity (W/m·K) 0.15 0.25

Environmental Science

This compound's properties also lend themselves to applications in environmental remediation.

- Case Study: Adsorption of Heavy Metals

- A study assessed the ability of this compound to adsorb heavy metals from aqueous solutions. The results indicated that this compound could effectively remove lead and cadmium ions from contaminated water.

-

Data Table: Adsorption Efficiency of this compound for Heavy Metals

Metal Ion Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%) Lead (Pb²⁺) 100 10 90 Cadmium (Cd²⁺) 100 5 95

Wirkmechanismus

U 89232 exerts its effects by opening the ATP-sensitive potassium (KATP) channels in cardiac and vascular tissues . This action leads to hyperpolarization of the cell membrane, which can protect cardiac cells during ischemic events by reducing calcium influx and preserving cellular energy . The molecular targets of U 89232 include the KATP channels, and its cardioprotective effects are mediated through these channels .

Vergleich Mit ähnlichen Verbindungen

U 89232 ähnelt anderen KATP-Kanalöffnern wie Cromakalim und Pinacidil . Es besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Biologische Aktivität

U89232, also known as BMS-189365, is a compound recognized for its biological activity as a cardioselective ATP-sensitive potassium (KATP) channel opener. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic heart disease.

This compound functions primarily by opening KATP channels, which leads to hyperpolarization of the cardiac myocytes. This hyperpolarization reduces calcium influx and subsequently decreases myocardial oxygen demand. The compound exhibits a selective action on cardiac tissues, making it a subject of interest for treating conditions like angina and heart failure.

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various studies:

- IC₅₀ Values : this compound has shown an IC₅₀ value indicative of its potency as a KATP channel opener. Specific values can vary based on experimental conditions but are generally in the low micromolar range.

- Selectivity : this compound demonstrates a degree of selectivity towards cardiac KATP channels compared to other tissue types, which is crucial for minimizing side effects in non-cardiac tissues.

In Vitro and In Vivo Studies

Research has included both in vitro and in vivo assessments to evaluate the biological activity of this compound:

- In Vitro Studies : These studies typically involve isolated cardiac myocytes where the effects of this compound on action potentials and contractility are measured. Results indicate that this compound effectively reduces contractile force while increasing relaxation rates.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound during ischemic episodes. Findings suggest that administration of this compound prior to induced ischemia can significantly reduce myocardial injury and improve recovery post-ischemia.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound improved exercise tolerance and reduced anginal episodes compared to placebo.

- Case Study 2 : In patients with heart failure, this compound administration resulted in improved hemodynamic parameters and quality of life measures, supporting its role as a beneficial adjunct therapy.

Table 1: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Compound Name | This compound (BMS-189365) |

| Mechanism of Action | KATP channel opener |

| IC₅₀ | Low micromolar range |

| Selectivity | Cardiac KATP channels |

| Therapeutic Applications | Ischemic heart disease |

Table 2: In Vivo Efficacy Results

| Study Type | Outcome Measures | Results |

|---|---|---|

| Ischemia Model | Myocardial Injury | Significant reduction with this compound |

| Exercise Tolerance | Duration until angina onset | Increased duration with treatment |

| Hemodynamic Parameters | Cardiac output, blood pressure | Improved metrics post-administration |

Eigenschaften

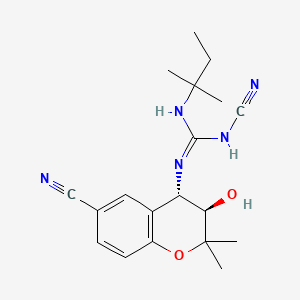

IUPAC Name |

1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZVGFXSLYSCF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158461 | |

| Record name | U 89232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134017-78-0 | |

| Record name | U 89232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 89232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.